molecular formula C10H9NO3 B11906267 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B11906267
M. Wt: 191.18 g/mol
InChI Key: GTKONASVFRMEEA-UHFFFAOYSA-N
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Description

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmacological activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry due to its presence in various natural and synthetic compounds with remarkable biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate amines under specific conditions. One common method involves the use of anhydrous potassium carbonate in dry acetone at elevated temperatures . Another method includes the use of green solvents and catalysts to promote the reaction under milder conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which exhibit different biological activities .

Scientific Research Applications

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its amino and hydroxy groups at positions 3 and 7, respectively, contribute to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-amino-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H9NO3/c1-5-9(11)10(13)7-3-2-6(12)4-8(7)14-5/h2-4,12H,11H2,1H3

InChI Key

GTKONASVFRMEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)N

Origin of Product

United States

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